molecular formula C15H29O8P B1242124 (2r)-3-(Phosphonooxy)propane-1,2-Diyl Dihexanoate

(2r)-3-(Phosphonooxy)propane-1,2-Diyl Dihexanoate

Cat. No. B1242124
M. Wt: 368.36 g/mol
InChI Key: SFZZRGHNPILUOD-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dihexanoyl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycero-3-phosphate in which the acyl groups at positions 1 and 2 are specified as hexanoyl. It is a 1,2-diacyl-sn-glycerol 3-phosphate and a hexanoate ester.

Scientific Research Applications

1. Analytical Chemistry and Pharmaceutical Applications

(2r)-3-(Phosphonooxy)propane-1,2-diyl dihexanoate has been studied in the context of analytical chemistry. For instance, Krzek, Moniczewska, and Zabierowska-Slusarczyk (2003) developed an HPLC method for the determination of related compounds in ointments, highlighting its role in pharmaceutical quality control and analysis (Krzek, Moniczewska, & Zabierowska-Slusarczyk, 2003).

2. Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, Bianchini et al. (1990) investigated the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids using rhodium(I) monohydrides, which is relevant to the study of compounds like (2r)-3-(phosphonooxy)propane-1,2-diyl dihexanoate (Bianchini, Meli, Peruzzini, Zanobini, Bruneau, & Dixneuf, 1990).

3. Enzymatic Reactions and Organic Chemistry

Miyata, Kumamoto, and Ishikawa (2007) demonstrated the enzymatic desymmetrization of a related compound, 2-(ethoxycarbonyl)propane-1,3-diyl dihexanoate, which is important for understanding the enzymatic reactions and stereoselectivity in organic chemistry (Miyata, Kumamoto, & Ishikawa, 2007).

4. Industrial Applications

Nagendramma and Kaul (2008) explored the use of complex esters, related to (2r)-3-(phosphonooxy)propane-1,2-diyl dihexanoate, as automotive gear lubricants. Their study offers insights into the industrial applications of such compounds (Nagendramma & Kaul, 2008).

5. Biomedical Research

The compound's relevance in biomedical research can be seen in the work of Ghaemy, Heidaripour, and Barghamadi (2007), who synthesized monomers for dental composites, suggesting its potential application in dental materials science (Ghaemy, Heidaripour, & Barghamadi, 2007).

properties

Product Name

(2r)-3-(Phosphonooxy)propane-1,2-Diyl Dihexanoate

Molecular Formula

C15H29O8P

Molecular Weight

368.36 g/mol

IUPAC Name

[(2R)-2-hexanoyloxy-3-phosphonooxypropyl] hexanoate

InChI

InChI=1S/C15H29O8P/c1-3-5-7-9-14(16)21-11-13(12-22-24(18,19)20)23-15(17)10-8-6-4-2/h13H,3-12H2,1-2H3,(H2,18,19,20)/t13-/m1/s1

InChI Key

SFZZRGHNPILUOD-CYBMUJFWSA-N

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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